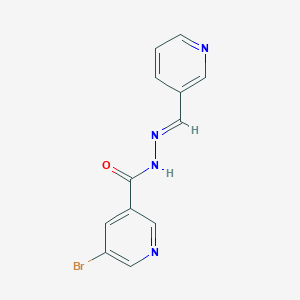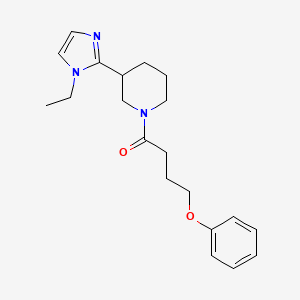
1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategies designed to introduce specific functional groups that influence the compound's lipophilicity, receptor affinity, and selectivity. For instance, analogues of the σ receptor ligand PB28, which share a core piperazine structure, have been modified to reduce lipophilicity and enhance receptor affinity through structural alterations (Abate et al., 2011). Such modifications typically involve the introduction of more polar functional groups or the optimization of alkyl chain length to achieve desired biological activities and properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. For example, studies on 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine have explored structure-affinity relationships, demonstrating how variations in the alkyl chain length and the position of methoxy groups affect σ2 receptor binding affinity (Berardi et al., 2004). Such insights are vital for the rational design of compounds with enhanced receptor selectivity and efficacy.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, influencing their pharmacological profile and utility. For instance, modifications in the piperazine moiety, such as the introduction of fluorescent tags, have been employed to study the uptake and cellular localization in tumor cells, providing valuable information on the compounds' mechanism of action (Abate et al., 2011). These chemical modifications can also affect the compounds' physical properties, such as solubility and stability, which are crucial for their practical application.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure and the presence of specific functional groups. For instance, the introduction of polar functional groups can enhance solubility in aqueous solutions, facilitating their biological application and study. The lipophilicity of these compounds, often quantified by the log D value, is a critical factor determining their ability to cross biological membranes and reach target sites within the body.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, pKa, and affinity for various receptors, are determined by their molecular structure and the electronic distribution within the molecule. Studies exploring the importance of piperazine N-atoms for σ2 receptor affinity and activity highlight how subtle changes in the chemical structure can significantly impact biological activity and receptor selectivity (Berardi et al., 2009). Understanding these chemical properties is essential for the development of compounds with desired pharmacological profiles.
Scientific Research Applications
σ Receptor Ligands for Oncology and Diagnostic Use
Research has shown that analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) are explored for therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to potentially serve as positron emission tomography (PET) radiotracers, highlighting their significance in both diagnostic and therapeutic aspects related to cancer. For instance, (-)-(S)-9 showed moderate activity at the P-gp efflux pump, indicating its potential utility in overcoming drug resistance in cancer cells (Abate et al., 2011).
PET Radioligands for σ-2 Receptors
The development of PET radioligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propyl]-piperazine, has been explored for studying σ-2 receptors. These compounds are vital for understanding the role of σ-2 receptors in various brain functions and diseases, although challenges remain in their application for brain studies due to properties affecting their efficacy as radioligands (Kassiou et al., 2005).
Synthesis and Evaluation of Derivatives
Derivatives of 1-cyclohexylpiperazine related to σ2 receptor ligands have been synthesized and evaluated, showcasing their high affinity in σ2 receptor binding. These compounds are investigated for their structure-affinity relationships and potential as antineoplastic agents and for PET diagnosis, reflecting the broad scope of their applications in medical research (Berardi et al., 2004).
Fluorescent Sigma Ligands
Some derivatives structurally containing naphthol as a fluorescent moiety have been prepared for potential use as fluorescent sigma ligands. These compounds, due to their fluorescence features and sigma receptor affinities, could serve as tools in "green" binding assays, contributing to the advancement of receptor studies without the need for radioligands (Ferorelli et al., 2007).
Supramolecular Assemblies
Research on supramolecular assemblies using piperazine with dicarboxylic acids and hydroxy-carboxylic acids has led to the development of new supramolecular networks. These studies contribute to the understanding of molecular self-assembly processes, with implications for materials science and nanotechnology (Chen & Peng, 2008).
properties
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O.C2H2O4/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-23(14-16-24)17-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-2,4-6,9-12,18H,3,7-8,13-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQURQQBSYRGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)
![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)
![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)